Bromine chloride

Vue d'ensemble

Description

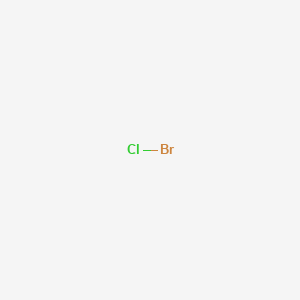

Bromine chloride (BrCl) is an interhalogen compound composed of bromine (Br) and chlorine (Cl), with the chemical formula BrCl. It exists as a reddish-brown gas or liquid at room temperature and is highly reactive due to the electronegativity difference between the two halogens. BrCl is a potent oxidizing agent, making it valuable in industrial applications such as water treatment, disinfection, and organic synthesis . Its role in atmospheric chemistry, particularly in polar ozone depletion, has also been extensively studied, where BrCl serves as a precursor for chlorine radicals that catalytically destroy ozone .

Méthodes De Préparation

Direct Combination of Bromine and Chlorine

The most straightforward method for synthesizing BrCl involves the direct reaction of elemental bromine and chlorine gases. This exothermic reaction proceeds as:

2 + \text{Cl}2 \rightarrow 2 \, \text{BrCl} \quad \Delta H = -60 \, \text{kJ/mol} \quad

Reaction Conditions and Challenges

-

Stoichiometric Ratios : Equimolar amounts of Br₂ and Cl₂ are introduced into a closed reactor, typically constructed from glass or corrosion-resistant alloys. Deviations from a 1:1 ratio result in unreacted Br₂ or Cl₂, complicating purification .

-

Temperature Control : The reaction is conducted at temperatures between −30°C and 25°C to mitigate thermal decomposition. Elevated temperatures (>50°C) favor backward dissociation .

-

Impurity Management : Commercial BrCl often contains residual Br₂ (5–10%) and Cl₂ (3–7%), necessitating fractional distillation under reduced pressure .

Data Table 1: Elemental Composition of BrCl via Direct Synthesis

Inert Atmosphere Synthesis for High-Purity BrCl

Industrial processes prioritize minimizing carbonyl halide impurities (e.g., phosgene, COCl₂), which poison Lewis acid catalysts used in downstream bromination reactions .

Protocol for Carbonyl-Free BrCl

-

Inert Gas Purging : Reactors are purged with nitrogen (N₂) or argon to maintain CO levels below 20 ppm .

-

Drying Agents : Br₂ and Cl₂ are pre-dried to ≤30 ppm H₂O using molecular sieves or phosphorus pentoxide .

-

Gradual Mixing : Gases are introduced incrementally over 2–4 hours to prevent localized overheating. The product is stored under N₂ at −20°C to suppress decomposition .

Key Advancements

-

Carbonyl Halide Suppression : Maintaining CO < 20 ppm in the inert atmosphere reduces COCl₂ formation to <30 ppm, compared to 100–500 ppm in conventional methods .

-

Catalyst Compatibility : BrCl produced via this method exhibits >95% efficiency in Friedel-Crafts brominations, versus <70% with impure BrCl .

Novel Solvolysis Method Using Dibromodimethylhydantoin (DBDMH)

A recent innovation leverages dibromodimethylhydantoin (DBDMH) as a bromine source, reacting with hydrochloric acid (HCl) to generate BrCl :

5\text{H}6\text{Br}2\text{N}2\text{O}2 + 2 \, \text{HCl} \rightarrow 2 \, \text{BrCl} + \text{C}5\text{H}8\text{N}2\text{O}2 + \text{H}2\text{O} \quad

Advantages Over Traditional Methods

-

Safety : Eliminates handling of hazardous Cl₂ gas.

-

Purity : Mercury content in the final solution is ≤0.1 ppb, meeting EPA standards for trace analysis .

-

Speed : Reaction completes in 20 minutes at 25°C, versus hours for gas-phase synthesis .

Data Table 2: Performance Comparison of BrCl Synthesis Methods

| Parameter | Direct Combination | Inert Atmosphere | DBDMH Solvolysis |

|---|---|---|---|

| Reaction Time | 2–6 hours | 3–8 hours | 20 minutes |

| COCl₂ Impurity | 50–100 ppm | <30 ppm | Not detected |

| Mercury Content | N/A | N/A | ≤0.1 ppb |

| Catalyst Poisoning | Moderate | Low | None |

Electrochemical and Plasma-Assisted Synthesis

Emerging techniques explore alternative energy inputs for BrCl generation:

Electrochemical Oxidation

Br⁻ ions in HCl electrolyte are oxidized at a platinum anode:

-

Current Efficiency : 65–75% at 2.5 V, with byproduct H₂ gas formed at the cathode .

-

Scalability : Limited by electrode corrosion and low yields in batch systems.

Non-Thermal Plasma Reactors

Radiofrequency plasma dissociates Br₂ and Cl₂ into radicals, recombining to form BrCl:

2 + \text{Cl}2 \xrightarrow{\text{Plasma}} 2 \, \text{BrCl} \quad

Critical Analysis of Method Selection

Industrial vs. Laboratory Use

-

Bulk Production : Inert atmosphere synthesis dominates due to scalability (10–100 tons/year) and compatibility with brominated polymer manufacturing .

-

Analytical Chemistry : DBDDMH solvolysis is preferred for mercury stabilization, offering rapid, low-contamination BrCl .

Stability Considerations

BrCl decomposes at ambient temperatures, necessitating stabilization strategies:

Analyse Des Réactions Chimiques

Hydrolysis and Aqueous Reactivity

BrCl hydrolyzes in water via:

This reaction is rapid, with pseudo-first-order kinetics () in neutral conditions . In acidic solutions, BrCl reacts with Br⁻ to form Br₂, enhancing bromination pathways .

Halogen Exchange

BrCl participates in halogen exchange reactions:

This equilibrium facilitates bromine release in bromide-rich environments .

Oxidation of Oxyhalides

BrCl reacts with bromite (BrO₂⁻) and chlorite (ClO₂⁻):

Environmental and Atmospheric Reactions

BrCl plays a critical role in polar ozone depletion:

-

Photolysis : Splits into Br and Cl radicals under UV light, initiating catalytic ozone destruction .

-

Snowpack Production : Forms via multiphase reactions (e.g., Cl₂ + Br⁻(aq)) in Arctic regions, with fluxes up to .

Reactivity with Organic Compounds

BrCl brominates organics through electrophilic substitution. Comparative reactivities of brominating agents (at 20°C) :

| Brominating Agent | Second-Order Rate Constant (, M⁻¹s⁻¹) | Reactivity Relative to HOBr |

|---|---|---|

| BrCl | ||

| Br₂ | ||

| BrOCl | ||

| HOBr |

BrCl is ~10⁴ times more reactive than HOBr, making it a dominant brominating agent in chloraminated waters .

Decay Kinetics in Water

BrCl oxidants decay faster than chlorine in estuarine water, following three-phase kinetics :

-

Initial rapid decay (seconds).

-

First-order decay ().

-

Slow residual decay (hours).

Applications De Recherche Scientifique

Chemical Synthesis

Bromination Agent

Bromine chloride is widely recognized as an effective bromination agent. It facilitates the bromination of organic compounds, such as benzene and phenols, often in the presence of catalysts like iron or Friedel-Crafts catalysts. For instance, it has been reported that this compound can successfully brominate compounds like polystyrene when combined with chlorinated solvents and Lewis acid catalysts .

Polyinterhalide Formation

Recent research has focused on the stabilization of this compound in the form of polyinterhalides. This approach enhances the handling and safety of BrCl as a reagent. A novel in situ synthesis method allows for the generation of BrCl from elemental chlorine and bromine, leading to the formation of polyinterhalides such as [Cl(BrCl)2]−. These compounds have shown promise as efficient bromochlorinating agents, demonstrating over 99.99% equilibrium favoring the BrCl side under specific conditions .

Water Treatment

Disinfectant Properties

this compound has been evaluated as an alternative disinfectant to chlorine in water treatment processes. Studies indicate that at a concentration of 5 mg/L, this compound can achieve a 5-log reduction in poliovirus within 15 minutes, outperforming chlorine, which only achieves a 2-log reduction under similar conditions . This enhanced efficacy is particularly valuable in wastewater treatment, where BrCl maintains its effectiveness across a range of pH levels.

Environmental Applications

Atmospheric Chemistry

In atmospheric studies, this compound plays a critical role in understanding halogen cycles and their impact on ozone production and hydrocarbon oxidation. Recent findings suggest that reactive bromine species, including BrCl, may significantly influence atmospheric chemistry by altering the dynamics of ozone formation and mercury conversion processes .

Industrial Uses

Oil and Gas Industry

this compound is utilized in the oil and gas sector as part of clear brine fluids (CBFs). These fluids are essential for maintaining wellbore stability during drilling operations. The high density and thermal stability of CBFs make them ideal for various drilling environments .

Data Table: Summary of this compound Applications

Mécanisme D'action

Bromine chloride exerts its effects primarily through its strong oxidizing properties. When it comes into contact with organic or inorganic substances, it can oxidize them by accepting electrons. This process often involves the formation of intermediate compounds, such as bromonium ions, which facilitate the transfer of electrons and the subsequent oxidation of the target molecules .

Comparaison Avec Des Composés Similaires

Chemical Properties and Reactivity

BrCl shares similarities with other interhalogens (e.g., ICl, IBr, ClF₃) and halogen-based disinfectants (e.g., Cl₂, ClO₂, I₂). Key comparisons include:

Oxidizing Strength

- BrCl vs. However, Cl₂ is more widely used due to its lower cost and ease of handling .

- BrCl vs. ICl : Iodine chloride (ICl) is less volatile and more stable than BrCl but less reactive in aqueous systems. BrCl’s higher polarity enhances its solubility in polar solvents, facilitating its use in chemical synthesis .

Virucidal Efficiency

A comparative study of disinfectants revealed the following order of virucidal efficacy (from highest to lowest):

| Compound | Virucidal Efficiency (Log Reduction) |

|---|---|

| Chlorine dioxide | 4.5–5.0 |

| Bromine chloride | 4.0–4.5 |

| Chlorine | 3.5–4.0 |

| Iodine | 2.0–3.0 |

BrCl outperforms iodine and chlorine in some scenarios due to its ability to penetrate microbial cell walls more effectively .

Geochemical Behavior

Bromine and chlorine exhibit similar geochemical properties, as both are halogens with comparable ionic radii and charge. This allows Br⁻ to substitute for Cl⁻ in chloride minerals (e.g., halite) via isomorphism. During seawater evaporation, Br⁻ concentrates in residual brines, with late-crystallized chlorides (e.g., sylvite) containing higher Br⁻ concentrations than early-crystallized ones (e.g., halite) . BrCl’s formation in natural systems is rare, but its components (Br₂ and Cl₂) are often co-deposited in brine deposits, such as those in the Dead Sea .

Stability and Handling

BrCl is thermally unstable and decomposes into Br₂ and Cl₂ at elevated temperatures. Its reactivity necessitates careful storage in inert containers (e.g., glass-lined steel). In contrast, titanium alloys demonstrate exceptional resistance to moist BrCl and chlorine, making them ideal for industrial equipment .

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing bromine chloride (BrCl), and how is product purity validated?

BrCl is synthesized by mixing equimolar chlorine (Cl₂) and bromine (Br₂) in an inert solvent (e.g., carbon tetrachloride) under controlled conditions . Post-synthesis, purity is validated via UV-Vis spectroscopy by confirming the absorption spectrum (peak at ~400 nm) characteristic of BrCl . Gas-phase microwave spectroscopy can further verify bond length (2.136 Å) and molecular geometry .

Q. How can the polarity of BrCl be experimentally determined?

BrCl’s polarity is assessed through dipole moment measurements using microwave spectroscopy or computational methods (e.g., DFT calculations). The bond’s electronegativity difference (Cl: 3.0, Br: 2.8) suggests a dipole moment of ~0.57 D, confirming its polar nature .

Q. What safety protocols are critical when handling BrCl in laboratory settings?

BrCl is a strong oxidizer and reacts violently with metals (e.g., aluminum) and organic compounds. Key protocols include:

- Use of fume hoods and inert gas handling systems.

- Storage in cool, ventilated areas away from sunlight .

- Compatibility checks with reagents (e.g., avoid mixing with ammonia or hydrocarbons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for BrCl (e.g., bond length discrepancies)?

Discrepancies in BrCl’s bond length (gas phase: 2.136 Å vs. solid state: 2.179 Å ) arise from intermolecular interactions in crystalline structures. Researchers should cross-validate using:

- Gas-phase microwave spectroscopy for isolated molecules.

- Single-crystal X-ray diffraction for solid-state analysis.

- Theoretical calculations (e.g., ab initio methods) to model environmental effects .

Q. What experimental design ensures accurate quantification of BrCl’s oxidizing capacity in mercury analysis?

BrCl oxidizes Hg⁰ to Hg²⁺ for quantification. Key steps include:

- Standard preparation : Calibrate with Hg(NO₃)₂ solutions.

- Reaction conditions : Use excess BrCl at pH < 2 to prevent bromide interference.

- Validation : Compare with cold-vapor atomic fluorescence spectroscopy (CV-AFS) .

Q. How does BrCl’s efficacy as a biocide compare to chlorine in water treatment systems?

BrCl outperforms chlorine in:

- Virus deactivation : 0.15 mg/L BrCl achieves >4-log reduction of poliovirus vs. 0.5 mg/L Cl₂ .

- pH tolerance : Effective across pH 6–10 due to HOBr formation, unlike Cl₂, which loses activity above pH 7.5 .

- Residual decay : BrCl oxidants dissipate faster, reducing environmental impact .

Q. What spectroscopic techniques are optimal for characterizing BrCl’s electronic transitions?

- UV-Vis spectroscopy : Identifies λmax at 400 nm for BrCl in CCl₄ .

- Rotational-vibrational spectroscopy : Resolves B³Π–X¹Σ⁺ transitions for bond energy calculations .

- Mass spectrometry : Confirms molecular ion peaks (m/z 115 for BrCl⁺) .

Q. Methodological Tables

Table 1: Thermodynamic Properties of BrCl

Table 2: Comparative Biocidal Efficacy

| Parameter | BrCl | Cl₂ |

|---|---|---|

| Effective dose (mg/L) | 0.15 | 0.5 |

| pH range | 6–10 | 6–7.5 |

| Residual half-life | 15 min | 60 min |

| Source |

Propriétés

InChI |

InChI=1S/BrCl/c1-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODNYICXDISAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

ClBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrCl | |

| Record name | BROMINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromine chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromine_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Bromine monochloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromine_monochloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035259 | |

| Record name | Bromine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromine chloride appears as a reddish-yellow mobile liquid with an irritating odor. Toxic by ingestion or inhalation, and an irritant to skin, eyes and mucous membranes. Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Used as an industrial disinfectant., Dark red liquid (<5 deg C); [HSDB] Dark liquid with harsh, penetrating odor; [CHEMINFO MSDS], GAS WITH PUNGENT ODOUR. | |

| Record name | BROMINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

5 °C (decomposes), 5 °C | |

| Record name | Bromine chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromine chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol and carbon disulfide, Soluble in ether, Reacts with water, Soluble in water, Solubility in water, g/100ml at 25 °C: (good) | |

| Record name | Bromine chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 25 °C): 2.32 g/ml | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 25 °C: 2.368 | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark red liquid (<5 °C), Reddish-yellow, mobile liquid | |

CAS No. |

13863-41-7 | |

| Record name | BROMINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2642 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine chloride (BrCl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13863-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013863417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromine chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bromine-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Bromine chloride (BrCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G62XY5724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromine chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-66 °C | |

| Record name | Bromine chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1713 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.